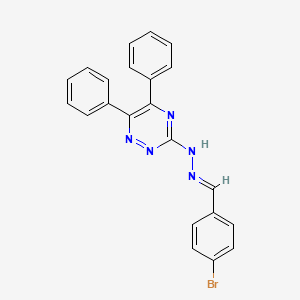![molecular formula C22H17FN4 B3856813 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856813.png)
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Vue d'ensemble
Description
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as FMQH, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FMQH is a hydrazone derivative of quinazoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis and characterization of FMQH have been reported in several studies, and its biological properties have been investigated in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve inhibition of key enzymes or proteins that are involved in cell growth and proliferation. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been reported to inhibit the activity of fungal enzymes, such as chitin synthase and β-glucan synthase, which are essential for fungal cell wall synthesis.
Biochemical and physiological effects:
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and morphogenesis of fungal pathogens. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to modulate the expression of several genes involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in good yield. It has been shown to exhibit potent biological activity against cancer cells and fungal pathogens, which makes it a promising lead compound for drug discovery. However, there are also some limitations to the use of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, its toxicity and pharmacokinetic properties have not been fully characterized, which limits its potential for clinical development.
Orientations Futures
There are several future directions for research on 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the optimization of its biological activity through structure-activity relationship (SAR) studies. By synthesizing analogs of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone and testing their activity against cancer cells and fungal pathogens, it may be possible to identify compounds with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetic properties of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo. By studying its absorption, distribution, metabolism, and excretion (ADME) properties, it may be possible to identify compounds that are suitable for clinical development. Finally, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone may also be investigated for its potential applications in other fields, such as agriculture and environmental science.
Applications De Recherche Scientifique
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the growth of fungal pathogens, such as Candida albicans and Aspergillus fumigatus. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c1-15-9-11-17(12-10-15)21-25-20-8-3-2-7-19(20)22(26-21)27-24-14-16-5-4-6-18(23)13-16/h2-14H,1H3,(H,25,26,27)/b24-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZHUUPHSOOIJ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)
![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)

![2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
![2-methoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856774.png)


![N'-[1-(4-fluorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3856790.png)


![N-[4-(3-{2-[4-(acetylamino)benzylidene]hydrazino}-2-cyano-3-oxo-1-propen-1-yl)phenyl]acetamide](/img/structure/B3856815.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)